molecular formula C15H22ClNO2 B1221270 1,3,4,4a,5,10b-Hexahydro-4-propyl-2H-benzopyrano(3,4-b)-pyridin-7-ol CAS No. 118929-49-0

1,3,4,4a,5,10b-Hexahydro-4-propyl-2H-benzopyrano(3,4-b)-pyridin-7-ol

Cat. No.: B1221270
CAS No.: 118929-49-0
M. Wt: 283.79 g/mol
InChI Key: CEVXGMUELSDOPY-JZKFLRDJSA-N
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Chemical Reactions Analysis

CGS-15873A undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and glucuronic acid for conjugation. The major products formed from these reactions are the keto metabolite, N-despropyl CGS-15873A, and the O-glucuronide conjugate .

Scientific Research Applications

Mechanism of Action

CGS-15873A exerts its effects primarily by acting as a dopamine receptor agonist. It preferentially targets the presynaptic autoreceptor, which helps regulate dopamine release in the brain. This mechanism is beneficial in conditions where dopamine regulation is disrupted, such as in Parkinson’s disease and schizophrenia .

Comparison with Similar Compounds

CGS-15873A is unique due to its specific activity at the presynaptic autoreceptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their receptor selectivity and pharmacokinetic profiles.

Properties

CAS No.

118929-49-0

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

(4aR,10bS)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-2-8-16-9-4-6-11-12-5-3-7-14(17)15(12)18-10-13(11)16;/h3,5,7,11,13,17H,2,4,6,8-10H2,1H3;1H/t11-,13-;/m0./s1

InChI Key

CEVXGMUELSDOPY-JZKFLRDJSA-N

Isomeric SMILES

CCCN1CCC[C@@H]2[C@@H]1COC3=C2C=CC=C3O.Cl

SMILES

CCCN1CCCC2C1COC3=C2C=CC=C3O.Cl

Canonical SMILES

CCCN1CCCC2C1COC3=C2C=CC=C3O.Cl

Synonyms

1,3,4,4a,5,10b-hexahydro-4-propyl-2H-benzopyrano(3,4-b)-pyridin-7-ol
CGS 15873A
CGS-15873A

Origin of Product

United States

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